

# Application Note: Quantitative Analysis of Bronze Alloys Using Laser-Induced Breakdown Spectroscopy (LIBS)

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## Compound of Interest

Compound Name:	Bronze
CAS No.:	12597-70-5
Cat. No.:	B228318

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## Introduction: Unveiling the Elemental Composition of Bronze with Light

**Bronze**, an alloy primarily of copper, tin, and often other elements like lead, zinc, or arsenic, has been a cornerstone of human technological and artistic development for millennia. For researchers in cultural heritage, materials science, and archaeology, the precise elemental composition of **bronze** artifacts provides invaluable insights into their provenance, manufacturing techniques, and age. Laser-Induced Breakdown Spectroscopy (LIBS) has emerged as a premier analytical technique for this purpose, offering rapid, multi-elemental analysis with minimal sample destruction.<sup>[1][2][3]</sup>

This application note provides a comprehensive guide to the principles, protocols, and data analysis workflows for the quantitative analysis of **bronze** alloys using LIBS. It is designed for researchers and scientists seeking to employ this powerful technique for the detailed characterization of metallic cultural heritage objects and modern **bronze** materials. The key advantages of LIBS in this context are its micro-destructive nature, with ablation craters often

invisible to the naked eye, its speed, and its portability for in-situ analysis of artifacts that cannot be moved to a laboratory.[2][3]

## The LIBS Principle: A Micro-Plasma Reveals Elemental Fingerprints

LIBS operates on the principle of atomic emission spectroscopy. A high-energy, pulsed laser is focused onto a small spot on the sample surface.[3] The intense energy of the laser pulse ablates a minute amount of material, generating a hot, luminous plasma plume.[3] Within this plasma, which can reach temperatures exceeding 10,000 K, the ablated material is atomized and its atoms are excited to higher energy states. As these excited atoms and ions relax back to their ground states, they emit light at characteristic wavelengths, creating a unique spectral "fingerprint" for each element present.[3] This emitted light is collected and analyzed by a spectrometer to identify and quantify the elemental composition of the sample.

## Experimental Setup and Instrumentation

A typical LIBS system for **bronze** analysis comprises several key components. The selection and optimization of these components are critical for achieving accurate and reproducible results.

- **Laser Source:** Q-switched Nd:YAG lasers are the most common choice for LIBS analysis of metals.[1] They provide high-energy pulses in the nanosecond range, which are effective for ablating the **bronze** matrix. The fundamental wavelength (1064 nm) is often used, though shorter wavelengths (e.g., 532 nm or 266 nm) can offer advantages in some cases.
- **Optical System:** A system of lenses is used to focus the laser beam onto the sample surface and to collect the light emitted from the plasma. The collected light is typically coupled into a fiber optic cable that transmits it to the spectrometer.
- **Spectrometer and Detector:** A high-resolution spectrometer is essential for resolving the often-congested emission spectra of complex alloys like **bronze**. Echelle spectrometers paired with intensified CCD (ICCD) detectors are frequently used, as they provide broad spectral coverage and the ability to "gate" the detector. Gating allows for time-resolved measurements, which is crucial for rejecting the initial, broadband continuum emission from the plasma and improving the signal-to-noise ratio of the atomic emission lines.

- **Sample Stage and Chamber:** A precise XYZ stage allows for accurate positioning of the sample and for performing analyses at multiple locations or creating elemental maps. While LIBS can be performed in ambient air, conducting the analysis in a controlled atmosphere, such as an argon-flushed chamber, can enhance the signal intensity and reduce spectral interferences from atmospheric gases.[4]

## **Table 1: Recommended LIBS Experimental Parameters for Bronze Analysis**

Parameter	Recommended Value/Range	Rationale
Laser Type	Q-switched Nd:YAG	Provides high peak power for efficient ablation of metallic matrices.[1]
Laser Wavelength	1064 nm	Good coupling with bronze alloys and widely available.
Laser Energy	10 - 50 mJ/pulse	Sufficient energy to create a stable plasma without excessive sample damage.
Pulse Duration	5 - 10 ns	Standard for ns-LIBS, balancing ablation efficiency and thermal effects.
Spot Size	50 - 200 $\mu$ m	Provides good spatial resolution while ensuring a representative sample volume.
Spectrometer Range	200 - 800 nm	Covers the prominent emission lines for most elements found in bronze.
Detector Delay Time	0.5 - 2.0 $\mu$ s	Allows the initial, intense continuum emission to decay, improving signal-to-noise.
Detector Gate Width	1 - 10 $\mu$ s	Captures the majority of the atomic emission signal.
Atmosphere	Air or Argon	Argon can enhance signal intensity and reduce oxide formation.[4]

## Step-by-Step Experimental Protocol for Quantitative Bronze Analysis

This protocol outlines the key steps for obtaining reliable quantitative data from **bronze** samples. It incorporates best practices for sample handling, instrument calibration, and data acquisition.

## Sample Preparation and Handling

While LIBS is often touted as requiring no sample preparation, this is not entirely true for quantitative analysis, especially for archaeological artifacts.

- **Visual Inspection:** Document the condition of the **bronze** object, noting any areas of corrosion, patina, or surface contamination.
- **Surface Cleaning (Pre-Ablation):** The primary goal is to analyze the bulk alloy, not the surface layers which may have an altered composition due to environmental interactions.
  - For modern **bronze** samples, gently clean the surface with ethanol or acetone to remove oils and residues.
  - For archaeological **bronze**, the patina can be of interest itself. However, to analyze the original alloy, the surface layer must be removed at the analysis spot. This is elegantly achieved by using the LIBS laser itself. The first few laser shots (typically 5-10) at a given point will ablate the surface contamination and patina. These initial spectra should be discarded for the bulk analysis. The stability of the spectral signal from subsequent shots indicates that the bulk material has been reached.
- **Mounting:** Securely mount the sample to ensure that the distance between the focusing lens and the sample surface remains constant during the analysis.

## Instrument Calibration and Validation

For accurate quantitative results, a calibration strategy is essential. The most robust method is to use matrix-matched Certified Reference Materials (CRMs).

- **Selection of CRMs:** Choose a set of **bronze** CRMs that cover the expected concentration ranges of the elements of interest in your unknown samples.
- **Acquisition of Calibration Spectra:** Analyze each CRM using the optimized LIBS parameters (see Table 1). For each CRM, acquire spectra from multiple locations (e.g., 5-10 spots) and

average the results to account for any minor sample heterogeneity.

- Building Calibration Curves:
  - Identify interference-free emission lines for each element of interest (see Table 2).
  - To compensate for fluctuations in laser energy and plasma conditions, use an internal standard. A strong, stable emission line of the matrix element (copper) is an excellent choice.[2]
  - For each element in the CRMs, plot the ratio of the analyte line intensity to the internal standard (copper) line intensity against the certified concentration of the analyte.
  - Perform a linear regression on the plotted data to generate a calibration curve for each element. The quality of the fit ( $R^2$  value) should be  $> 0.98$  for reliable quantification.

## Table 2: Prominent Emission Lines for Elements in Bronze Analysis

Element	Wavelength (nm)
Copper (Cu)	324.75, 327.40, 510.55, 521.82
Tin (Sn)	284.00, 303.41, 317.50
Lead (Pb)	283.31, 368.35, 405.78
Zinc (Zn)	213.86, 334.50, 481.05
Arsenic (As)	193.76, 228.81
Nickel (Ni)	341.48, 352.45

## Data Acquisition on Unknown Samples

- Position the Sample: Place the unknown **bronze** sample in the LIBS system.
- Pre-Ablation: At each analysis location, fire 5-10 laser shots to clean the surface. Do not save these spectra.

- **Data Collection:** Acquire a pre-determined number of spectra (e.g., 10-20 shots) from each location. Average these spectra to obtain a representative spectrum for that spot.
- **Multiple Locations:** Repeat the analysis at several different locations on the sample to assess its compositional homogeneity.

## Data Analysis and Interpretation Workflow

A systematic data analysis workflow is crucial for extracting accurate quantitative information from the raw LIBS spectra.

### Spectral Pre-processing

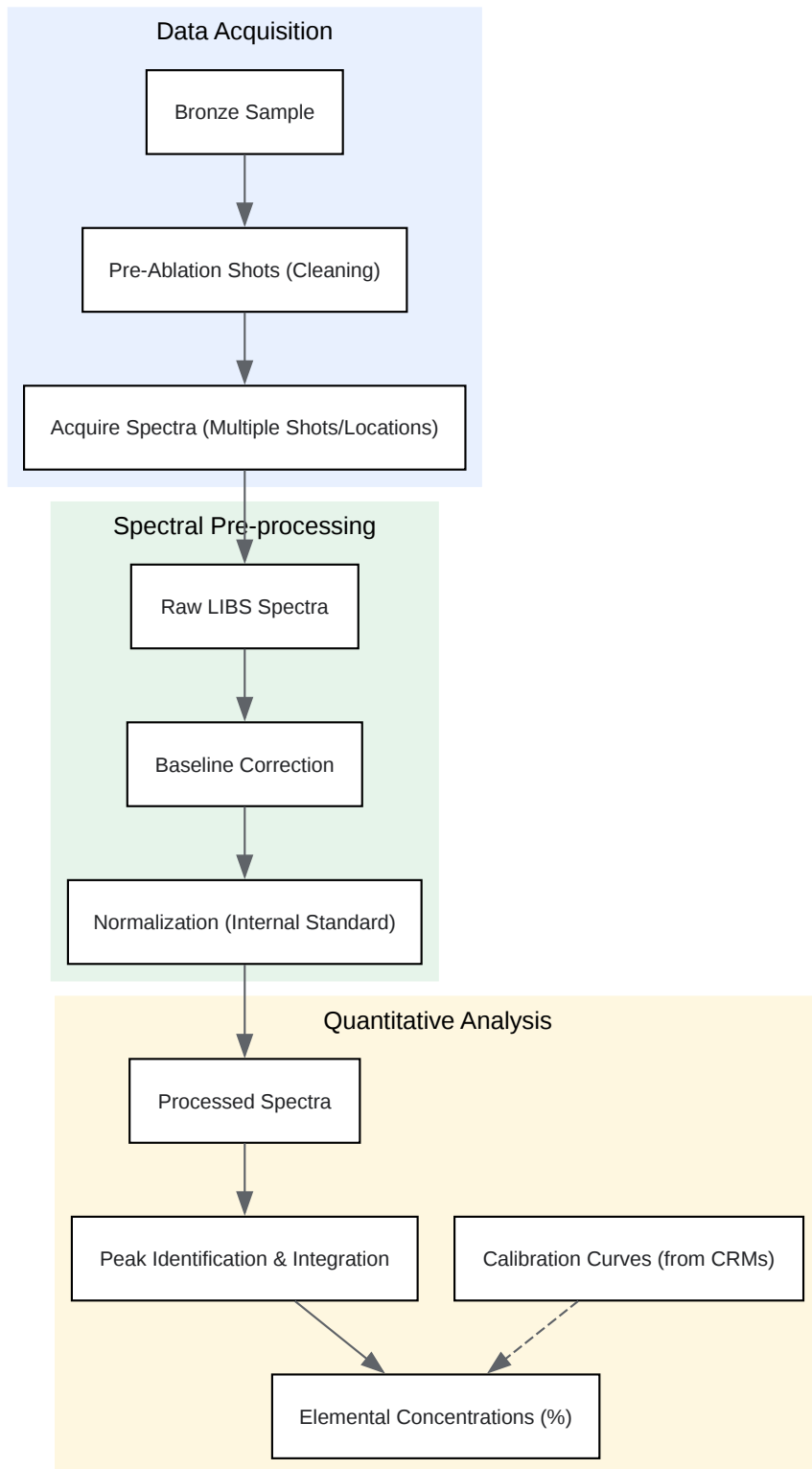
- **Baseline Correction:** The raw LIBS spectrum contains a continuous background emission. This baseline must be removed before peak analysis. Several algorithms can be used, such as the Savitzky-Golay filter combined with a peak-filling method or iterative morphological operations.[\[5\]](#)[\[6\]](#)
- **Noise Reduction:** Digital filters (e.g., Savitzky-Golay) can be applied to reduce random noise in the spectrum.
- **Spectral Normalization:** To correct for shot-to-shot variations, the entire spectrum can be normalized to the total integrated intensity or to the intensity of a specific internal standard line (e.g., a Cu line).[\[7\]](#)

### Quantitative Analysis

- **Peak Identification and Integration:** Identify the analytical lines of interest in the corrected spectrum. Calculate the integrated intensity (area under the peak) for each line.
- **Intensity Ratios:** Calculate the intensity ratio of each analyte line to the chosen internal standard (Cu) line.
- **Concentration Determination:** Use the calculated intensity ratios and the previously generated calibration curves to determine the concentration of each element.

## Graphviz Diagram: LIBS Data Analysis Workflow

Figure 1: LIBS Quantitative Analysis Workflow for Bronze



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Caption: Figure 1: LIBS Quantitative Analysis Workflow for **Bronze**

## Advanced Methods and Considerations

### Calibration-Free LIBS (CF-LIBS)

For situations where suitable matrix-matched CRMs are unavailable, CF-LIBS offers an alternative for quantitative analysis.[4] This method relies on the assumption that the laser-induced plasma is in a state of Local Thermodynamic Equilibrium (LTE) and that the ablation is stoichiometric. The concentration of each element is calculated from the intensities of its emission lines and fundamental plasma parameters (temperature and electron density), which are also determined from the spectrum. While powerful, CF-LIBS is more complex to implement and requires careful validation of the underlying assumptions.[4]

### Double-Pulse LIBS (DP-LIBS)

DP-LIBS utilizes two sequential laser pulses to enhance the analytical signal. The first pulse ablates the material, and the second pulse, fired after a short delay, reheats the plasma plume. This can lead to a significant increase in emission intensity, improved signal-to-noise ratios, and reduced matrix effects, making it particularly useful for detecting trace elements in **bronze**. [7][8]

### Addressing Matrix Effects

Matrix effects are a significant challenge in the LIBS analysis of alloys.[7] These occur when the physical properties (e.g., hardness, melting point) or chemical composition of the sample influence the laser ablation process and plasma characteristics. This can alter the relationship between signal intensity and concentration. Strategies to mitigate matrix effects include:

- **Internal Standardization:** As described in the protocol, normalizing analyte signals to a matrix element line is highly effective.[2]
- **Advanced Chemometrics:** Multivariate calibration methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can model and compensate for matrix effects by using information from the entire spectrum, not just individual peaks.[7]
- **Femtosecond LIBS:** Using ultra-short (femtosecond) laser pulses can reduce thermal effects and matrix-dependent ablation, leading to more stoichiometric sampling of the material.[9] [10]

## Conclusion

Laser-Induced Breakdown Spectroscopy is a robust and versatile technique for the quantitative elemental analysis of **bronze** alloys. Its combination of speed, minimal sample damage, and high sensitivity makes it an invaluable tool for cultural heritage science and materials analysis. By following a systematic protocol that includes careful sample handling, the use of certified reference materials for calibration, and a rigorous data analysis workflow, researchers can obtain accurate and reliable compositional data. Advanced techniques like DP-LIBS and CF-LIBS further expand the capabilities of the method, offering enhanced sensitivity and a solution for analyses where standards are not available. The continued development of LIBS instrumentation and data analysis methods promises to further unlock the stories hidden within these important historical and modern materials.

## References

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